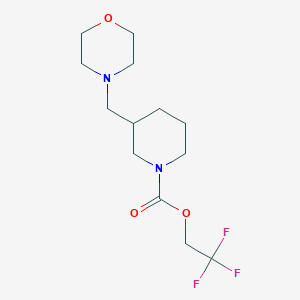

2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate

説明

Chemical Identity and Properties

2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate (CAS: 1311313-76-4) is a piperidine-derived compound featuring a trifluoroethyl carboxylate group and a morpholine-substituted methyl moiety. Key properties include:

- Molecular Formula: C₁₃H₂₁F₃N₂O₃

- Molecular Weight: 310.32 g/mol

- Purity: ≥98% (as reported by suppliers)

- Structure: Combines a piperidine ring with a trifluoroethyl ester at the 1-position and a morpholinylmethyl substituent at the 3-position.

Applications and Availability

The compound is listed as discontinued by suppliers (e.g., CymitQuimica and Fluorochem), limiting its current accessibility for research . It has been utilized as a synthetic intermediate or scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in kinase inhibitors or GPCR-targeted molecules .

特性

IUPAC Name |

2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N2O3/c14-13(15,16)10-21-12(19)18-3-1-2-11(9-18)8-17-4-6-20-7-5-17/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRMWWGTBNMZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC(F)(F)F)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3-(morpholin-4-ylmethyl)piperidine Intermediate

The 3-(morpholin-4-ylmethyl)piperidine intermediate can be prepared by nucleophilic substitution or reductive amination involving:

- A piperidine ring bearing a suitable leaving group at the 3-position (e.g., a halide or mesylate).

- Morpholine acting as the nucleophile to introduce the morpholin-4-ylmethyl substituent.

For example, a 3-bromomethylpiperidine derivative can be reacted with morpholine under basic conditions to afford the 3-(morpholin-4-ylmethyl)piperidine.

Carbamoylation with 2,2,2-Trifluoroethyl Chloroformate

The piperidine nitrogen is then carbamoylated using 2,2,2-trifluoroethyl chloroformate or similar reagents to form the carbamate linkage.

Typical conditions involve:

- The piperidine amine dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.

- Addition of a base such as triethylamine to scavenge HCl.

- Slow addition of 2,2,2-trifluoroethyl chloroformate at low temperature (0°C to room temperature) to control reaction rate and minimize side reactions.

The reaction proceeds to form the 2,2,2-trifluoroethyl carbamate at the piperidine nitrogen, yielding the target compound.

Representative Experimental Procedure (Adapted from Patent WO2017212012A1)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Preparation of 3-(morpholin-4-ylmethyl)piperidine | React 3-halopiperidine with morpholine in the presence of base (e.g., K2CO3) in polar aprotic solvent (DMF or MeCN) at 50–80°C for several hours | Formation of 3-(morpholin-4-ylmethyl)piperidine intermediate |

| 2. Carbamoylation | Dissolve intermediate in dry dichloromethane; cool to 0°C; add triethylamine (2 equiv); slowly add 2,2,2-trifluoroethyl chloroformate (1.1 equiv); stir at 0–25°C for 2–4 hours | Formation of 2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate |

| 3. Workup and purification | Quench with water; extract organic layer; dry over Na2SO4; concentrate; purify by column chromatography or crystallization | Pure target compound obtained |

Reaction Optimization and Yields

- The reaction efficiency depends on solvent choice, temperature control, and reagent purity.

- Using dry solvents and inert atmosphere (N2 or Ar) improves yield and purity.

- Typical isolated yields for the carbamoylation step range from 70% to 90%.

- The morpholine substitution step usually proceeds with high conversion (>85%).

Analytical Characterization

- The product is characterized by:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirming the trifluoroethyl carbamate and morpholine substituents.

- Mass spectrometry (ESI-MS) showing the molecular ion peak consistent with the molecular formula.

- IR spectroscopy indicating carbamate C=O stretch (~1700 cm⁻¹) and C-F stretches.

- Chromatographic purity confirmed by HPLC.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3-halopiperidine + morpholine, base, DMF, 50–80°C | Forms morpholinylmethyl piperidine | 85–95 |

| 2 | Carbamoylation | 2,2,2-trifluoroethyl chloroformate, Et3N, DCM, 0–25°C | Forms trifluoroethyl carbamate | 70–90 |

| 3 | Purification | Extraction, drying, chromatography/crystallization | Isolates pure compound | — |

Additional Notes

- Alternative carbamoylating agents such as 2,2,2-trifluoroethyl isocyanate may be used but are less common due to handling hazards.

- Protection of other amine groups may be necessary if present in multifunctional substrates.

- The stereochemistry at the piperidine ring can be controlled by starting from chiral precursors or using stereoselective synthesis steps if required.

化学反応の分析

Types of Reactions

2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation Products: : Piperidine derivatives with oxo groups.

Reduction Products: : Reduced analogs of the piperidine ring.

Substitution Products: : Substituted piperidine derivatives.

科学的研究の応用

2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate: has several scientific research applications:

Chemistry: : Used as an intermediate in the synthesis of various organic compounds.

Biology: : Studied for its potential biological activity and interactions with biological targets.

Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

Industry: : Employed in the development of advanced materials and chemical processes.

作用機序

The mechanism by which 2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholinylmethyl moiety may interact with enzymes or receptors, leading to biological effects.

類似化合物との比較

Comparison with Similar Compounds

To contextualize its utility, we compare it structurally and functionally with related piperidine/morpholine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Structural Complexity and Target Specificity: The target compound (310.32 g/mol) is simpler compared to ’s sulfonamide-pyrimidinylamino derivative (690.22 g/mol), which includes a naphthalene ring and pyrimidine for ATP-binding pocket interaction . The latter’s increased size and substituents suggest higher target specificity but reduced synthetic accessibility.

Functional Group Impact :

- The trifluoroethyl group is conserved across compounds but varies in placement (carboxylate vs. carbamoyl). The carbamoyl group in ’s compound enhances hydrolytic stability compared to the ester linkage in the target molecule .

- Morpholine is retained in the target compound and ’s derivative, contributing to solubility and hydrogen-bonding capacity.

Availability and Utility :

- The target compound’s discontinued status contrasts with the commercial availability of tert-butyl derivatives (e.g., ), which are preferred as intermediates for protecting-group strategies .

Research Implications

- SAR Studies : The discontinued status of this compound highlights the need for accessible analogs (e.g., ’s carbamoyl derivative) to explore trifluoroethyl and morpholine contributions to bioactivity.

- Synthetic Feasibility: Simpler analogs (e.g., tert-butyl derivatives) may offer more practical routes for scale-up compared to complex structures like ’s sulfonamide-pyrimidinylamino compound .

生物活性

2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate is a synthetic compound with a unique structure that includes trifluoroethyl and morpholine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₁F₃N₂O₃ |

| Molecular Weight | 310.32 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Anticancer Potential

Research indicates that derivatives of piperidine and morpholine have demonstrated anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) models. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Inhibition Studies

Inhibitory studies on related compounds have revealed their ability to modulate enzyme activity. For example, some piperidine derivatives were identified as inhibitors of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation . This suggests that this compound may exhibit similar inhibitory effects, contributing to its therapeutic potential.

Case Studies

- In Vivo Efficacy : In a study evaluating the efficacy of piperidine derivatives against tumor growth in animal models, compounds exhibiting structural similarities to our target showed significant tumor reduction when administered at specific dosages. This highlights the potential for similar efficacy in this compound .

- Pharmacokinetics : Preliminary pharmacokinetic studies on related compounds indicate favorable absorption and bioavailability profiles. For instance, one study reported an oral bioavailability of approximately 31.8% for a similar piperidine derivative . This information could be extrapolated to hypothesize about the pharmacokinetic behavior of our compound.

Safety Profile

Currently, detailed safety data for this compound are not extensively documented; however, related compounds have shown acceptable safety margins in preliminary toxicity studies . Further investigations are necessary to establish a comprehensive safety profile.

Q & A

Basic: What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperidine Core Functionalization : Introduce the morpholin-4-ylmethyl group at the 3-position via reductive amination or alkylation, using morpholine and formaldehyde/paraformaldehyde under catalytic conditions (e.g., NaBH(OAc)₃ in dichloromethane) .

Carboxylation : React the intermediate with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product. Validate purity via HPLC or NMR (>95% purity required for biological assays) .

Basic: How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Focus on the trifluoroethyl group (δ 4.3–4.5 ppm, quartet) and morpholine protons (δ 2.3–2.7 ppm). Integration ratios confirm substituent positions .

- ¹³C NMR : The trifluoroethyl carbonyl carbon appears at ~155 ppm, while the morpholine carbons resonate at 50–70 ppm .

- Mass Spectrometry (HRMS) : Use ESI+ mode to observe the molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of CO₂CF₂CF₂CH₃) confirm the ester linkage .

- IR Spectroscopy : Stretch bands at ~1740 cm⁻¹ (C=O ester) and 1150–1250 cm⁻¹ (C-F) validate functional groups .

Basic: What role does the trifluoroethyl group play in modulating physicochemical properties?

Methodological Answer:

The trifluoroethyl group enhances:

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : The strong C-F bond resists oxidative degradation (e.g., CYP450 enzymes), confirmed by in vitro microsomal stability assays (t½ > 60 min) .

- Electron-Withdrawing Effects : Reduces basicity of the piperidine nitrogen (pKa ~7.5 vs. ~9.0 for ethyl analogs), impacting pH-dependent solubility .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the morpholine moiety’s impact on target binding?

Methodological Answer:

- Analog Synthesis : Replace morpholine with piperazine, thiomorpholine, or azetidine. Use Mitsunobu or SN2 reactions for substitutions .

- Binding Assays : Perform competitive radioligand binding or SPR to quantify affinity (Kd) for targets like GPCRs or kinases. Compare ΔG values across analogs .

- Computational Docking : Use Schrödinger Maestro or AutoDock to model interactions (e.g., H-bonds between morpholine oxygen and Asp113 in a kinase active site) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。